N-Octyl-2-pyrrolidone is a N-alkylpyrrolidine.
1-Octylpyrrolidin-2-one
CAS No.: 2687-94-7
Cat. No.: VC1761715
Molecular Formula: C12H23NO
Molecular Weight: 197.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2687-94-7 |
|---|---|
| Molecular Formula | C12H23NO |
| Molecular Weight | 197.32 g/mol |
| IUPAC Name | 1-octylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C12H23NO/c1-2-3-4-5-6-7-10-13-11-8-9-12(13)14/h2-11H2,1H3 |
| Standard InChI Key | WPPOGHDFAVQKLN-UHFFFAOYSA-N |
| SMILES | CCCCCCCCN1CCCC1=O |
| Canonical SMILES | CCCCCCCCN1CCCC1=O |
Introduction
Synthesis
The synthesis of 1-Octylpyrrolidin-2-one typically involves the alkylation of pyrrolidin-2-one with an octyl halide or alcohol. The process is carried out through nucleophilic substitution reactions, where the nitrogen atom in pyrrolidinone acts as a nucleophile:
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Reactants: Pyrrolidin-2-one and octyl halides or alcohols.
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Catalysts: Acidic or basic catalysts may be used to enhance reaction efficiency.
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Reaction Mechanism: The nitrogen atom in the pyrrolidone ring attacks the electrophilic carbon of the octyl halide, leading to the formation of the N-octyl derivative.
Solvent in Organic Synthesis
1-Octylpyrrolidin-2-one is widely used as a solvent due to its ability to dissolve polar and nonpolar compounds. Its unique solubility profile makes it valuable for:
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Catalytic reactions
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Polymerization processes
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Extraction of active pharmaceutical ingredients
Role in Materials Science
The compound is employed in the production of advanced materials, including:
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Polymeric membranes
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Coatings and adhesives
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Nanocomposites
Pharmaceutical Applications
Due to its biocompatibility and ability to enhance solubility, it has potential applications as a carrier solvent in drug formulations.
Industrial Applications
In industrial settings, it is used for:
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Cleaning agents
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Lubricants
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Stabilizers in chemical processes
Reactivity and Mechanism
The reactivity of 1-Octylpyrrolidin-2-one is influenced by its amide group and long alkyl chain:
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Protonation: The carbonyl oxygen or nitrogen can undergo protonation under acidic conditions, increasing electrophilicity.
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Nucleophilic Substitution: The nitrogen atom can participate in further substitution reactions.
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Hydrophobic Interactions: The octyl chain contributes to interactions with nonpolar molecules.
These properties make it a versatile intermediate in organic chemistry.
Case Study: Interaction with Sulfuric Acid
When combined with sulfuric acid, 1-Octylpyrrolidin-2-one exhibits enhanced reactivity by stabilizing intermediates during chemical transformations. This property is particularly useful for facilitating nucleophilic attack mechanisms in organic synthesis.
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